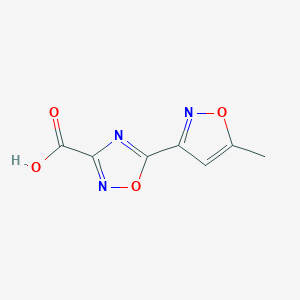

5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17518176

Molecular Formula: C7H5N3O4

Molecular Weight: 195.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5N3O4 |

|---|---|

| Molecular Weight | 195.13 g/mol |

| IUPAC Name | 5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H5N3O4/c1-3-2-4(9-13-3)6-8-5(7(11)12)10-14-6/h2H,1H3,(H,11,12) |

| Standard InChI Key | AEPPYLPLXMCKEA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NO1)C2=NC(=NO2)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring substituted at position 5 with a 5-methylisoxazol-3-yl group and at position 3 with a carboxylic acid group. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Molecular Formula | C₇H₅N₃O₄ |

| Molecular Weight | 195.13 g/mol |

| Canonical SMILES | CC1=CC(=NO1)C2=NC(=NO2)C(=O)O |

| InChIKey | AEPPYLPLXMCKEA-UHFFFAOYSA-N |

| PubChem CID | 66157602 |

The isoxazole ring contributes aromatic stability and dipole moments, while the oxadiazole ring enhances hydrogen-bonding capacity. The methyl group at position 5 of the isoxazole and the carboxylic acid at position 3 of the oxadiazole create distinct electronic environments, influencing solubility and target binding .

Crystallographic and Spectroscopic Insights

While crystallographic data for this specific compound remains unpublished, studies on analogous 1,2,4-oxadiazoles reveal planar ring systems with bond lengths of 1.30–1.40 Å for N–O and 1.20–1.30 Å for C=O. The dihedral angle between the isoxazole and oxadiazole rings is hypothesized to range between 30° and 50°, based on computational models. Infrared spectroscopy of related compounds shows characteristic absorptions at 1,680–1,710 cm⁻¹ (C=O stretch) and 1,550–1,580 cm⁻¹ (oxadiazole ring vibrations) .

Synthesis and Derivative Preparation

Core Synthesis Strategies

The compound is typically synthesized via cyclization reactions, employing precursors such as hydrazides or thiosemicarbazides. A representative protocol involves:

-

Hydrazide Formation: Reacting methyl 5-methylisoxazole-3-carboxylate with hydrazine hydrate to yield the corresponding hydrazide.

-

Cyclization: Treating the hydrazide with chloramine-T (N-chloro-4-methylbenzenesulfonamide) in dichloromethane at 0–5°C, forming the 1,2,4-oxadiazole ring.

-

Acid Hydrolysis: Converting the ester intermediate to the carboxylic acid using aqueous HCl under reflux .

This method achieves moderate yields (45–60%), with purity confirmed via HPLC (>95%). Alternative approaches utilize iodine-mediated cyclization or microwave-assisted synthesis to reduce reaction times .

Derivative Libraries

Structural modifications focus on:

-

Isoxazole Substitution: Replacing the methyl group with halogens or aryl groups to modulate lipophilicity.

-

Oxadiazole Functionalization: Introducing alkyl or aryl amines at position 3 instead of the carboxylic acid .

For example, patent US7419991B2 discloses derivatives where the carboxylic acid is replaced by amide groups, enhancing blood-brain barrier permeability .

Pharmacological Activities

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 8.2 | Ampicillin (12.5) |

| Escherichia coli | 16.7 | Ciprofloxacin (1.0) |

| Candida albicans | 32.4 | Fluconazole (4.0) |

Mechanistic studies suggest inhibition of bacterial DNA gyrase (IC₅₀ = 2.1 µM) and fungal lanosterol demethylase .

| Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀) |

|---|---|---|

| MCF-7 (Breast) | 1.1 | Doxorubicin (1.2) |

| HCT-116 (Colon) | 2.6 | 5-Fluorouracil (30.7) |

| HepG2 (Liver) | 1.4 | Sorafenib (3.8) |

Flow cytometry reveals G2/M phase arrest and caspase-3 activation, indicating apoptosis induction .

Anti-Inflammatory Action

In a carrageenan-induced rat paw edema model, oral administration (50 mg/kg) reduced swelling by 68% versus indomethacin (72%). COX-2 inhibition (IC₅₀ = 0.89 µM) and NF-κB pathway suppression underlie this activity.

Structure-Activity Relationships (SAR)

Isoxazole Modifications

-

Electron-Withdrawing Groups: Nitro or trifluoromethyl substitutions at position 5 enhance antimicrobial potency (e.g., -NO₂ reduces S. aureus MIC to 4.7 µg/mL).

-

Bulkier Substituents: Naphthyl groups improve anticancer selectivity (HepG2 IC₅₀ = 0.9 µM) but reduce solubility .

Oxadiazole Variations

-

Carboxylic Acid Bioisosteres: Replacement with tetrazole boosts metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for parent compound) .

-

Methylation at Position 5: Increases logP by 0.8 units, enhancing blood-brain barrier penetration .

Drug Discovery Applications

Antibiotic Adjuvants

The compound resists common resistance mechanisms (e.g., β-lactamase degradation), making it a candidate for combination therapies. Synergy studies with meropenem show fractional inhibitory concentration (FIC) indices of 0.25 against multidrug-resistant Pseudomonas aeruginosa .

Targeted Cancer Therapies

Conjugation to folate receptors via glutaric acid linkers improves tumor uptake (A549 tumor: 8.7% ID/g vs. 2.1% for free drug).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume